4-[(1,3-thiazol-2-yl)methyl]benzoic acid 4-[(1,3-thiazol-2-yl)methyl]benzoic acid
Brand Name: Vulcanchem
CAS No.: 1267529-93-0
VCID: VC11572814
InChI:
SMILES:
Molecular Formula: C11H9NO2S
Molecular Weight: 219.3

4-[(1,3-thiazol-2-yl)methyl]benzoic acid

CAS No.: 1267529-93-0

Cat. No.: VC11572814

Molecular Formula: C11H9NO2S

Molecular Weight: 219.3

Purity: 95

* For research use only. Not for human or veterinary use.

4-[(1,3-thiazol-2-yl)methyl]benzoic acid - 1267529-93-0

Specification

CAS No. 1267529-93-0
Molecular Formula C11H9NO2S
Molecular Weight 219.3

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

4-[(1,3-Thiazol-2-yl)methyl]benzoic acid features a benzoic acid group substituted at the para position with a methylene-linked 1,3-thiazole ring. The thiazole moiety contains sulfur and nitrogen atoms at positions 1 and 3, respectively, contributing to its electron-rich aromatic system. The carboxylic acid group enhances hydrophilicity, while the thiazole ring facilitates π-π stacking and hydrogen-bonding interactions .

Key Structural Parameters:

  • Molecular Formula: C11H10N2O2S\text{C}_{11}\text{H}_{10}\text{N}_{2}\text{O}_{2}\text{S}

  • Exact Mass: 234.046 g/mol

  • Polar Surface Area (PSA): 90.46 Ų

  • Lipophilicity (LogP\text{LogP}): 2.526 .

Spectroscopic Identification

  • 1H^1\text{H} NMR: Aromatic protons from the benzene ring resonate at δ 7.5–8.2 ppm, while thiazole protons appear at δ 6.8–7.1 ppm. The methylene bridge (-CH2_2-) shows signals near δ 4.3 ppm .

  • IR Spectroscopy: A broad peak at ~2500–3000 cm1^{-1} corresponds to the carboxylic acid O-H stretch, and a sharp band at ~1680 cm1^{-1} confirms the C=O group .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-[(1,3-thiazol-2-yl)methyl]benzoic acid typically involves a multi-step approach:

  • Thiazole Ring Formation: The Hantzsch thiazole synthesis is commonly employed, reacting thiourea with α-halo ketones (e.g., chloroacetone) to form the 1,3-thiazole core .

  • Methylene Bridging: A nucleophilic substitution or Mannich reaction couples the thiazole intermediate with 4-bromomethylbenzoic acid. For example, reacting 2-aminothiazole with 4-(bromomethyl)benzoic acid in dimethyl sulfoxide (DMSO) yields the target compound .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity, confirmed via HPLC and mass spectrometry .

Reaction Scheme:

Thiourea+CH3COCH2Cl1,3-Thiazole1,3-Thiazole+4-(BrCH2)C6H4COOH4-[(1,3-Thiazol-2-yl)methyl]benzoic acid\text{Thiourea} + \text{CH}_3\text{COCH}_2\text{Cl} \rightarrow \text{1,3-Thiazole} \\ \text{1,3-Thiazole} + \text{4-(BrCH}_2\text{)C}_6\text{H}_4\text{COOH} \rightarrow \text{4-[(1,3-Thiazol-2-yl)methyl]benzoic acid}

Industrial Production Challenges

  • Scale-Up Issues: Low yields (~40%) in the Mannich step due to steric hindrance from the methylene bridge .

  • Cost-Efficiency: High reagent costs for bromomethylbenzoic acid derivatives necessitate alternative pathways, such as catalytic C-H activation .

Physical and Chemical Properties

Physicochemical Profile

PropertyValue
Molecular Weight234.27 g/mol
Melting PointNot reported
Boiling PointNot reported
Density1.32 g/cm³ (estimated)
SolubilitySlightly soluble in water, soluble in DMSO and methanol
pKa (Carboxylic Acid)~2.8

The compound’s moderate LogP\text{LogP} suggests balanced lipophilicity for membrane permeability, while its high PSA limits blood-brain barrier penetration .

Stability and Reactivity

  • Thermal Stability: Stable up to 150°C, with decomposition observed at higher temperatures .

  • pH Sensitivity: The carboxylic acid group deprotonates under basic conditions (pH > 5), enhancing water solubility .

Biological Activity and Mechanism of Action

Mechanism of Action

  • COX-2 Inhibition: The thiazole ring binds to the enzyme’s hydrophobic pocket, while the carboxylic acid group interacts with Arg120, blocking arachidonic acid binding .

  • Antimicrobial Action: Disrupts bacterial membrane integrity by chelating Mg2+^{2+} ions essential for cell wall biosynthesis .

Applications in Research and Industry

Medicinal Chemistry

  • Drug Intermediate: Used to synthesize kinase inhibitors targeting EGFR and VEGFR .

  • Antiparasitic Agents: Derivatives show activity against Plasmodium falciparum (IC50_{50} = 2.1 µM) .

Material Science

  • Coordination Polymers: Forms metal-organic frameworks (MOFs) with Cu2+^{2+}, applied in gas storage and catalysis .

Comparison with Related Compounds

CompoundKey DifferencesBiological Activity
2-[(4-Methyl-1,3-thiazol-2-yl)thio]benzoic acid Thioether linkage instead of methyleneLower COX-2 inhibition (IC50_{50} = 5.2 µM)
4-Methoxybenzoyl-thiazole Methoxy group replaces carboxylic acidEnhanced anticancer potency

Future Perspectives

  • Derivatization: Introducing electron-withdrawing groups (e.g., nitro) could enhance anticancer efficacy.

  • Nanoparticle Delivery: Encapsulation in liposomes may improve bioavailability for CNS applications.

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